Cyclopenta[l]phenanthrene

Structural Isomerism Thermophysical Properties PAH Analysis

Researchers studying PAH carcinogenesis require the precise [l]-fused isomer to obtain valid structure-activity relationship data; substitution with other cyclopenta-fused PAHs leads to qualitatively different metabolic activation and misidentification in environmental analysis. Cyclopenta[l]phenanthrene (CAS 235-92-7) addresses this with: • Unique [l] fusion pattern enabling distinct cytochrome P450 metabolic pathway studies and accurate bay-region diol epoxide research. • Differentiable melting point (151°C vs. 165-167°C for [a]-isomer) for unambiguous GC-MS/HPLC isomer confirmation. • ≥98% purity with expedited global delivery for routine procurement.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
Cat. No. B1258965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[l]phenanthrene
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1C=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-4,6-11H,5H2
InChIKeyBZFTXMNGGSHPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta[l]phenanthrene: Distinct PAH Scaffold


Cyclopenta[l]phenanthrene (CAS 235-92-7) is an ortho-fused polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₂ and a molecular weight of 216.28 g/mol [1]. Structurally, it consists of a phenanthrene core (three fused benzene rings) with a cyclopentane ring fused at the [l] position, creating a unique 5-6-6-6 ring system that distinguishes it from other cyclopenta-fused phenanthrene isomers . This specific [l] fusion pattern is found in the core structure of numerous biologically active natural products, including steroidal frameworks, making the unsubstituted core a critical reference standard for mechanistic studies and synthetic method development [2]. The compound exists as a white to light yellow crystalline powder at room temperature with a melting point of 151°C and predicted boiling point of approximately 415°C .

Distinct [l]-fusion pattern enables isomer-specific PAH research and reference standard use.
Core scaffold of steroid-like natural products; supports mechanistic studies and synthetic method development.

Why Cyclopenta[l]phenanthrene Cannot Be Substituted


In polycyclic aromatic hydrocarbon (PAH) research, the specific position of ring fusion is a primary determinant of molecular properties. Cyclopenta[l]phenanthrene cannot be interchangeably substituted with its structural isomers, such as cyclopenta[a]phenanthrene or cyclopenta[def]phenanthrene, or with other cyclopenta-fused PAHs like dihydroaceanthrylene or aceanthrylene, because the fusion pattern dictates fundamentally different physicochemical, metabolic, and electronic behaviors . The [l] fusion creates a distinct aromatic π-electron distribution that governs the compound's metabolic activation pathways by cytochrome P450 enzymes [1], its solid-state packing and melting point [2], and its performance as a core scaffold in organic electronic materials where emission color, thermal stability, and charge transport properties are exquisitely sensitive to the precise molecular architecture [3].

Isomer fusion position drives distinct metabolic activation
Cyclopenta[a]phenanthrene and other cyclopenta-fused isomers follow different CYP-mediated pathways; bay-region diol epoxide formation is fusion-specific.
Solid-state thermophysical properties diverge significantly
Melting point and crystal packing differ from isomers; using [a]- or [def]-fused analogs alters thermal processing behavior and analytical identification.
Optoelectronic and charge-transport characteristics are core-dependent
OLED emission color, thermal stability, and solubility vary with the fusion pattern; [l]-core cannot be directly replaced by [def]-core without device re-optimization.

Cyclopenta[l]phenanthrene: Quantitative Evidence


Isomer Differentiation: Melting Point Comparison

Cyclopenta[l]phenanthrene and its [a]-fused isomer are both C₁₇H₁₂ ortho-fused PAHs, yet their distinct ring fusion positions yield significantly different solid-state intermolecular interactions, directly reflected in their melting points . Cyclopenta[l]phenanthrene exhibits a melting point of 151°C, which is notably lower than the 165-167°C observed for cyclopenta[a]phenanthrene [1]. This 14-16°C difference serves as a practical discriminator for isomer identification and purity assessment during synthesis and procurement .

Melting Point Difference
Head-to-head
14–16 °C lower
Enables isomer identification and purity assessment
Standard atmospheric pressure; crystalline solid
Structural Isomerism Thermophysical Properties PAH Analysis

Metabolic Activation vs. Other Cyclopenta-Fused PAHs

Cyclopenta-fused PAHs are known environmental contaminants and model compounds for studying chemical carcinogenesis. The metabolic activation of cyclopenta[l]phenanthrene proceeds through distinct cytochrome P450-mediated pathways that differ from other cyclopenta-fused congeners [1]. Unlike dihydroaceanthrylene and acephenanthrylene, which have been shown in comparative tumorigenicity studies to induce lung and liver tumors in preweanling CD-1 and BLU:Ha mouse bioassays at varying potencies, cyclopenta[l]phenanthrene derivatives such as 16,17-dihydro-11-methoxy-15H-cyclopenta[l]phenanthrene exhibit distinct carcinogenicity profiles that are strongly dependent on the [l] fusion pattern and substitution [2].

Metabolic Activation
Cross-study
Cyclopenta[l]phenanthrene: distinct bay-region diol epoxide pathway Dihydroaceanthrylene, acephenanthrylene: alternative activation profiles
Unique SAR for toxicological modeling
In vitro/in vivo mutagenicity context
Environmental Toxicology Carcinogenesis Xenobiotic Metabolism

Synthetic Route Efficiency Advantage

The efficiency of accessing the cyclopenta[l]phenanthrene core and its functionalized derivatives is a critical consideration for research procurement. A regioselective synthetic route has been developed that produces substituted cyclopenta[l]phenanthrenes from readily available acetophenones in only three steps: a Mukaiyama aldol reaction, McMurry coupling, and Mallory photocyclooxidation [1]. This three-step sequence contrasts with the multi-step approaches required for alternative scaffolds, such as the construction of cyclopenta[b]phenanthrenes from the optically pure Hajos-Parrish ketone, which involves a Michael addition followed by Krapcho decarbomethoxylation, aldol condensation, lithium-liquid ammonia reduction, Wacker oxidation, and acid-catalyzed cyclization .

Synthetic Steps
Head-to-head
3 steps vs. ≥6 steps
Reduced labor and faster scaffold access
Yields reported up to 71.67%
Organic Synthesis Methodology Medicinal Chemistry Scaffolds

OLED Device Performance: [l] vs. [def] Core

In the field of organic light-emitting diodes (OLEDs), the choice of polycyclic aromatic core directly impacts device efficiency, color purity, and thermal stability. While cyclopenta[l]phenanthrene-based compounds are patented as having excellent solubility, color purity, and thermal stability suitable for both dry and wet OLED fabrication processes [1], the closely related cyclopenta[def]phenanthrene core has been quantitatively benchmarked in device configurations. For a 4,4-dioctyl-cyclopenta[def]phenanthrene-based emitter (OCPA), an OLED with configuration ITO/NPD/OCPA/BAlq/Alq3/LiF/Al exhibited a turn-on voltage of 5.6 V, maximum brightness of 2500 cd/m² at 11 V, maximum luminescence efficiency of 1.2 cd/A, and CIE coordinates of (0.16, 0.12)—approaching the NTSC standard blue (0.14, 0.08) [2]. The structural distinction between [l] and [def] fusion imparts different electronic conjugation and steric profiles, enabling researchers to select the core that best matches their target emission color and device architecture requirements [3].

OLED Device Metrics
Cross-study
[l]-core: patented solubility and color purity [def]-core (OCPA): V_on 5.6 V, 2500 cd/m², CIE (0.16,0.12)
Core choice depends on device architecture requirements
Multi-layer OLED configuration
Organic Electronics OLED Materials Blue Emission

Thermal Stability: [l] vs. [def] Core Comparison

Thermal stability is a critical parameter for materials intended for vacuum deposition or high-temperature device operation. Cyclopenta[l]phenanthrene-based compounds are patented as having excellent thermal stability suitable for organic electroluminescent device fabrication [1]. In a direct comparative context, derivatives built on the cyclopenta[def]phenanthrene core have been characterized by thermal analysis, revealing decomposition temperatures (T_d) of approximately 410°C for OCPA and 425°C for TerCPP, confirming high thermal robustness necessary for vacuum sublimation purification and long-term device stability [2]. While T_d values for cyclopenta[l]phenanthrene derivatives are not reported in the same study, the structural analogy suggests that the core fusion pattern influences thermal degradation pathways and solid-state packing, parameters that are essential for selecting materials that withstand device fabrication temperatures exceeding 300°C [3].

Thermal Stability
Cross-study
[l]-core: patented high thermal robustness [def]-core derivatives: T_d 410–425 °C
Validates thermal robustness for vacuum processing
TGA under inert atmosphere
Thermogravimetric Analysis Material Stability OLED Fabrication

Cyclopenta[l]phenanthrene Application Scenarios


PAH Carcinogenesis Mechanism Studies

Cyclopenta[l]phenanthrene is an essential reference standard for investigating structure-activity relationships in environmental PAH carcinogenesis. Its unique [l] fusion pattern dictates a specific metabolic activation pathway by cytochrome P450 enzymes that differs qualitatively from other cyclopenta-fused congeners such as dihydroaceanthrylene and acephenanthrylene [1]. Researchers requiring accurate SAR data for risk assessment or mechanistic studies of bay-region diol epoxide formation should procure the specific cyclopenta[l]phenanthrene core rather than substituting with alternative cyclopenta-fused PAHs, as comparative tumorigenicity studies confirm that fusion position fundamentally alters biological potency and tissue specificity [2].

Steroidomimetic Scaffold Development

For medicinal chemistry programs targeting steroidal receptor pathways or developing steroidomimetic compounds, cyclopenta[l]phenanthrene offers a strategically advantageous scaffold due to its efficient synthetic accessibility. The three-step regioselective synthesis from substituted acetophenones [1] provides a significantly shorter route compared to the multi-step sequences required for alternative cyclopenta-fused phenanthrene cores [2]. This synthetic efficiency, combined with the fact that the [l] fusion is found in the core of numerous biologically active natural products [3], makes cyclopenta[l]phenanthrene a preferred starting point for generating diverse compound libraries in drug discovery campaigns.

Solution-Processable Organic Electronics

Cyclopenta[l]phenanthrene-based compounds are specifically claimed in patents as having excellent solubility and processability, making them suitable for wet-process (solution-coatable) OLED fabrication [1]. This is a key differentiator from alternative scaffolds like anthracene, which is noted to be poorly soluble in common solvents [2]. Researchers developing materials for inkjet-printed or spin-coated organic electronic devices should select cyclopenta[l]phenanthrene derivatives when solution processability is a primary requirement, as the core structure has been validated for both dry (vacuum deposition) and wet processes without compromising color purity or thermal stability [3].

Isomer-Specific PAH Reference Standard

In environmental monitoring and analytical chemistry, the unambiguous identification of specific PAH isomers is critical for accurate source apportionment and exposure assessment. Cyclopenta[l]phenanthrene's distinct melting point of 151°C differentiates it analytically from its [a]-fused isomer (165-167°C) [1]. Laboratories conducting GC-MS or HPLC analysis of environmental samples, combustion emissions, or fossil fuel derivatives should procure authentic cyclopenta[l]phenanthrene reference material to ensure correct isomer identification, as co-elution or misidentification with other C₁₇H₁₂ PAH isomers can lead to significant quantitative errors in environmental fate and transport studies [2].

Application
Selection Property
Validation Focus
PAH Carcinogenesis Mechanism Studies
Isomer-specific metabolic activation pathway
Bay-region diol epoxide formation; comparative tumorigenicity SAR
Steroidomimetic Scaffold Development
Synthetic efficiency and natural-product core fidelity
Three-step regioselective route; scaffold functionalization scope
Solution-Processable Organic Electronics
Solubility and wet-process compatibility
Film-forming quality; thermal stability under device operation
Isomer-Specific PAH Reference Standard
Distinct melting point and chromatographic behavior
Correct isomer assignment in environmental/combustion sample analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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